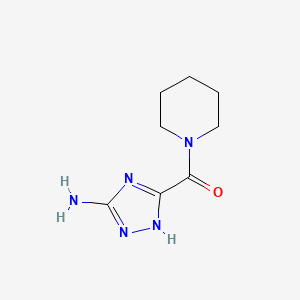

(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone

説明

(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5 and a piperidin-1-yl methanone group at position 2. This structure combines the electron-rich triazole ring with the lipophilic piperidine moiety, making it a versatile scaffold for medicinal chemistry and materials science.

特性

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-8-10-6(11-12-8)7(14)13-4-2-1-3-5-13/h1-5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFIDLMZPKAFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350314 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294853-92-2 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-amino-1H-1,2,4-triazole with piperidine in the presence of a suitable coupling agent. The reaction conditions often include:

Solvent: Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazole or piperidine derivatives.

科学的研究の応用

Chemistry

In the realm of synthetic chemistry, (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it an essential precursor in the development of novel compounds.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of certain bacteria and cancer cells. The mechanism often involves the modulation of enzyme activity or disruption of cellular processes.

Case Study: Antimicrobial Activity

A study conducted by researchers demonstrated that derivatives of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the range of 10–50 µg/mL.

Medicine

The compound is being explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator . Its structure allows it to interact with biological targets effectively.

Case Study: Drug Development

In a recent study published in a pharmacological journal, researchers synthesized several analogs of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone and tested their efficacy as inhibitors of specific enzymes involved in cancer metabolism. Some derivatives showed promising results with IC50 values below 100 nM, indicating strong inhibitory effects.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as enhanced durability and chemical resistance. Its incorporation into polymers and coatings has been investigated for improving material performance.

作用機序

The mechanism of action of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

類似化合物との比較

Data Tables

Key Findings and Implications

Structural Complexity vs. Yield : Bulky substituents (e.g., tetrahydronaphthalene) reduce synthetic yield but enhance target engagement .

Linker Flexibility : Propanamide derivatives enable rapid synthesis and unique tautomerism, favoring applications in dynamic systems .

Heterocycle Electronics : Tetrazole analogs prioritize stability over hydrogen bonding, limiting biological utility .

Amine Ring Size : Smaller rings (pyrrolidine) improve conformational control for kinase targets .

生物活性

(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone is a compound that combines a triazole ring with a piperidine moiety. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide an in-depth review of the biological activity associated with this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound's IUPAC name is (3-amino-1H-1,2,4-triazol-5-yl)-piperidin-1-ylmethanone. It has a molecular weight of approximately 179.22 g/mol and features several functional groups that contribute to its biological activity. The presence of the triazole ring is significant as it is known for its diverse pharmacological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C8H13N5O |

| Molecular Weight | 179.22 g/mol |

| Functional Groups | Triazole ring, piperidine ring |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess activity against various bacterial strains, including resistant strains like MRSA. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens .

Anticancer Properties

The anticancer potential of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone has been explored in several studies. For example, compounds derived from triazoles have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of Bcl-2 family proteins .

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various triazole derivatives on A431 and Jurkat cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer activity .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Triazole derivatives are known to interact with various biological targets including kinases and phosphodiesterases. These interactions can modulate signaling pathways crucial for cell proliferation and survival .

The biological activity of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone is largely attributed to its ability to bind to specific targets within cells. The triazole ring can participate in hydrogen bonding and π-stacking interactions with amino acid residues in target proteins, leading to altered enzymatic activity or receptor modulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone better, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (5-Amino-1H-1,2,4-triazol-3-yl)(morpholin-1-yl)methanone | Antimicrobial and anticancer | Similar structure but different substituents |

| (5-Amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone | Antifungal and enzyme inhibition | Exhibits potent antifungal activity |

| (5-Amino-1H-1,2,4-triazol-3-yl)(azepan-1-yl)methanone | Limited data available | Less explored compared to other derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。